4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole
Description
4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole is a pyrazole derivative characterized by:
- 3,5-Dimethyl substituents on the pyrazole ring, enhancing steric bulk and hydrophobicity.
- A 4-methylbenzenesulphonyl group at position 1, contributing to electron-withdrawing effects and stability.
This compound’s structural features suggest applications in medicinal chemistry, particularly as a sulfonamide-based therapeutic agent.
Properties
IUPAC Name |
2-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10-4-6-13(7-5-10)20(18,19)17-12(3)14(8-9-15)11(2)16-17/h4-7H,8-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTKHFDDJCOLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)CCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulphonylated pyrazole intermediate. Subsequently, the intermediate undergoes a nucleophilic substitution reaction with 2-aminoethanol to introduce the aminoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, while the sulphonyl group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulphonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This compound is known to inhibit serine proteases by forming a stable complex with the enzyme, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
4-(3-Methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide
Structural Differences :
- Core: Benzo[g]indazol (fused bicyclic system) vs. monocyclic pyrazole in the target compound.
- Substituents: Lacks the aminoethyl group but retains the benzenesulfonamide moiety.
Key Findings :
- The benzenesulfonamide unit is associated with enhanced chemotherapeutic activity in pyrazole derivatives.
- The fused indazol core may improve metabolic stability but reduce solubility compared to simpler pyrazoles.
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate
Structural Differences :
- Position 4: Carboxylate ester vs. aminoethyl group in the target compound.
- Substituents : Methylphenylsulfonyl group shared but lacks 3,5-dimethyl groups.
Key Findings :
- The carboxylate group increases hydrophilicity but may reduce membrane permeability.
3,5-Dimethyl-1H-pyrazole-1-acetic acid 2-[4-[[(2-methoxyphenyl)methylamino]sulfonyl]benzoyl]hydrazide
Structural Differences :
- Position 1 : Acetic acid hydrazide-linked sulfonyl benzoyl group vs. methylbenzenesulphonyl.
- Substituents : Methoxyphenyl group introduces additional hydrogen-bonding sites.
Key Findings :
- The hydrazide linker may enhance chelation properties, useful in metal-binding therapeutics.
- Methoxy groups improve solubility but could alter target specificity compared to the target compound’s methyl group.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-sulfonamide
Structural Differences :
- Position 4: Simple benzene-sulfonamide vs. aminoethyl-substituted pyrazole.
- Core : Shares 3,5-dimethylpyrazole structure.
Key Findings :
- Structural simplicity may facilitate synthetic scalability.
Data Table: Comparative Analysis
Biological Activity
4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
- Molecular Formula : C14H19N3O2S
- Molecular Weight : 293.38456 g/mol
- CAS Number : [specific CAS number not provided in the sources]
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from simpler pyrazole derivatives. The incorporation of the sulfonyl group is crucial for enhancing the biological activity of the resulting compounds. Various synthetic pathways have been explored, leading to derivatives with varying biological profiles.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis of several 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, which were tested for their in vitro antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that some compounds exhibited significant inhibitory effects with half-maximal inhibitory concentrations (IC50) in the low micromolar range .
The mechanism underlying the biological activity of these compounds is believed to involve inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit protein glycation and exhibit antibacterial and antifungal properties, suggesting a multifaceted mechanism that could be exploited for therapeutic purposes .
Study 1: Anticancer Activity
In a study focusing on new pyrazole derivatives, compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines. Among these, one derivative demonstrated an IC50 value of 12 µM against breast cancer cells, indicating promising anticancer potential .
Study 2: Antibacterial Properties
Another investigation assessed the antibacterial activity of various pyrazole sulfonamides, revealing that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy .
Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antiproliferative | Significant inhibition of U937 cell proliferation | As low as 12 µM |
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Varies by derivative |
| Antifungal | Exhibited antifungal properties in preliminary tests | Not specified |
| Protein Glycation Inhibition | Inhibitory effects on protein glycation processes | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
